
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is a chiral diamine compound It is characterized by the presence of a cyclohexane ring substituted with two amino groups at the 1 and 2 positions, one of which is further substituted with a methyl group and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups are then selectively substituted with methyl and phenylmethyl groups using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to selectively bind to specific biological targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Cyclohexanediamine, N,N-dimethyl-, (1R,2R)-
- 1,2-Cyclohexanediamine, N,N-diethyl-, (1R,2R)-
- 1,2-Cyclohexanediamine, N-methyl-N-(phenylethyl)-, (1R,2R)-
Uniqueness
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is unique due to the presence of both a methyl group and a phenylmethyl group on the amino nitrogen atoms. This structural feature imparts distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and catalysis. Its ability to form stable complexes with metal ions and its selective binding to biological targets further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
834917-67-8 |
|---|---|
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
(1R,2R)-2-N-benzyl-2-N-methylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C14H22N2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-4,7-8,13-14H,5-6,9-11,15H2,1H3/t13-,14-/m1/s1 |
Clé InChI |
FTAQCJUQTAEZTC-ZIAGYGMSSA-N |
SMILES isomérique |
CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2CCCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



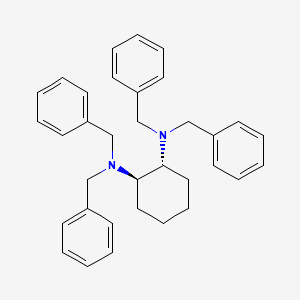
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
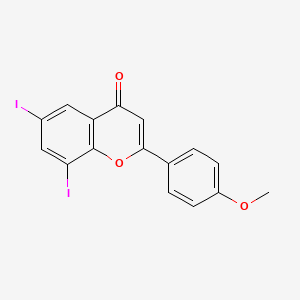
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
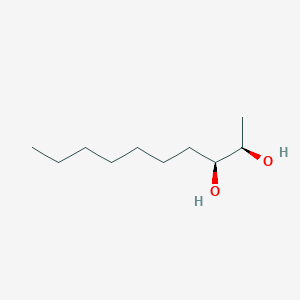
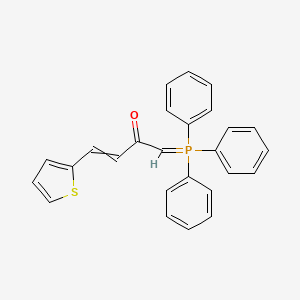
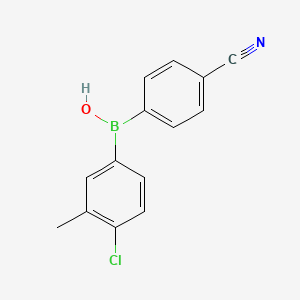



![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
